molecular formula C26H26N4O4S B2474128 methyl 2-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 1261005-62-2

methyl 2-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B2474128
CAS No.: 1261005-62-2
M. Wt: 490.58
InChI Key: ROMWWNHYVZIOTQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C26H26N4O4S and its molecular weight is 490.58. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[[2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-3-4-14-30-24(32)23-22(19(15-27-23)17-10-6-5-7-11-17)29-26(30)35-16-21(31)28-20-13-9-8-12-18(20)25(33)34-2/h5-13,15,27H,3-4,14,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMWWNHYVZIOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that the cyclization reactions of similarly functionalized enamines are a key part of the synthetic procedure. This could suggest that the compound interacts with its targets through a similar mechanism.

Biochemical Pathways

The compound may affect various biochemical pathways due to its structural similarity to other bioactive compounds. For instance, 4-oxo derivatives of pyrrole-3-carboxylic acids and the pyrrolin-4-ones in general, are known to have antimalarial and HIV-1 protease inhibitory activities. .

Biological Activity

Methyl 2-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a compound of interest within the field of medicinal chemistry, particularly due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse sources.

Chemical Structure and Properties

The compound belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities. The structure can be characterized by the following key components:

  • Pyrrolopyrimidine core : This core structure is often associated with various pharmacological effects.
  • Thioacetamido and benzoate groups : These functional groups may enhance solubility and bioactivity.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolopyrimidine derivatives. Specifically, compounds similar to this compound have shown significant activity against various cancer cell lines.

Table 1: Anticancer Activity of Pyrrolopyrimidine Derivatives

CompoundCancer Cell LineIC50 (nM)Mechanism of Action
4iU87 (Glioblastoma)1.5EGFR inhibition, apoptosis induction
4jMCF-7 (Breast)50Cell cycle arrest
4kA549 (Lung)100Apoptosis

The compound's mechanism often involves the inhibition of epidermal growth factor receptor (EGFR), promoting apoptosis and disrupting cell cycle progression in cancer cells .

2. Anti-inflammatory and Antioxidant Activities

Pyrrolopyrimidine derivatives have also been evaluated for their anti-inflammatory properties. Research indicates that certain derivatives possess antioxidant capabilities, which can mitigate oxidative stress in cells.

Table 2: Anti-inflammatory Activity

CompoundTarget Cell TypeIC50 (µM)Mechanism of Action
3aRAW264.7 (Macrophages)0.5COX-2 inhibition
4bRAW264.70.8TLR4 inhibition

These compounds showed promising results in reducing inflammation markers and were effective in cellular models stimulated by lipopolysaccharides (LPS) .

Case Study: EGFR Inhibition

In a study focusing on the anti-glioma effects of pyrrolopyrimidine derivatives, this compound was tested alongside other derivatives. The results indicated that it significantly inhibited EGFR activity, leading to reduced cell viability in glioblastoma cells .

Research Findings on Antioxidant Activity

Another study assessed the antioxidant properties of various pyrrolopyrimidine derivatives using molecular docking simulations against COX enzymes. The findings suggested that compounds like methyl 2-(2-(...)) exhibited strong binding affinities, indicating potential as therapeutic agents for oxidative stress-related conditions .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. A study demonstrated that certain analogs with modifications similar to methyl 2-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate displayed enhanced anti-proliferative activity against various cancer cell lines. The compound's structure allows for selective targeting of folate receptors (FRs), which are overexpressed in many types of tumors .

Targeted Drug Delivery

The unique structure of this compound can be utilized in targeted drug delivery systems. The incorporation of a thioether moiety enhances the compound's ability to interact with biological targets selectively, potentially leading to reduced side effects compared to conventional therapies .

Case Study 1: In Vitro Antitumor Activity

A series of compounds based on the pyrrolo[3,2-d]pyrimidine scaffold were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The most active compound from this series showed an IC50 value of 1.7 nM against KB human tumor cells expressing FRα and PCFT. This demonstrates the potential for this compound to serve as a lead compound for developing more effective anticancer agents .

Case Study 2: Structure–Activity Relationship Studies

A comprehensive analysis was conducted on various structural analogs of pyrrolo[3,2-d]pyrimidine derivatives to determine their biological activity. Modifications at specific positions on the pyrimidine ring significantly influenced their potency and selectivity towards cancer cells. The findings suggest that further optimization of this compound could enhance its therapeutic efficacy against resistant cancer types .

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